2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Beschreibung
2-Nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a nitro group at the ortho position of the benzoyl moiety and a meta-substituted phenyl ring bearing a 2-oxopiperidinyl group. This compound’s structure combines electron-withdrawing (nitro) and hydrogen-bonding (amide, lactam) functionalities, which may influence its physicochemical properties and biological activity.
Eigenschaften
IUPAC Name |
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17-10-3-4-11-20(17)14-7-5-6-13(12-14)19-18(23)15-8-1-2-9-16(15)21(24)25/h1-2,5-9,12H,3-4,10-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPALKOLZBNAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the nitration of N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The piperidinyl group can be oxidized to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-amino-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-oxides of the piperidinyl group.
Wissenschaftliche Forschungsanwendungen
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinyl group may also play a role in modulating the compound’s binding affinity to its targets. These interactions can lead to various biological effects, including enzyme inhibition or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Compound 1: 2-Nitro-N-(2-Nitrophenyl)Benzamide (I)
Compound 2: N-(2,4-Dinitrophenyl)-4-Nitrobenzamide (II)
- Structure : Contains three nitro groups (ortho and para on phenyl, para on benzoyl).
- Key Data: Enhanced electron-withdrawing effects reduce solubility compared to mono-nitro analogs.
Compound 3: N-{2-[4-(2-Methoxyphenyl)Piperazin-1-yl]Ethyl}-4-Nitro-N-(2-Pyridyl)Benzamide
- Structure : Substituted with a piperazine-ethyl-pyridyl group instead of oxopiperidinyl.
Role of Heterocyclic Substituents
The 2-oxopiperidinyl group in the target compound distinguishes it from analogs with simpler substituents (e.g., alkoxy groups in or piperazine in ). Key comparisons include:
- 2-Oxopiperidinyl vs. Piperazine :
- Comparison with Alkoxy-Substituted Benzamides () :
- Alkoxy groups (e.g., butoxy, pentyloxy) increase hydrophobicity, favoring membrane permeability but limiting aqueous solubility.
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of related benzamides reveal common packing motifs:
- Hydrogen Bonding :
- Bond Lengths: The C7–N1 bond in Compound I (1.3742 Å) is slightly elongated compared to non-nitro analogs, likely due to resonance effects from the nitro group .
Comparative Data Table
Biologische Aktivität
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a nitro group and a piperidinyl moiety, contributing to its unique chemical reactivity. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group enhances the compound's ability to participate in redox reactions, potentially leading to the modulation of various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction: It could trigger programmed cell death in malignant cells through various signaling pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer effects. For example, derivatives of benzamides have shown significant antitumor activity against various cancer cell lines such as Huh-7, HeLa, and MDA-MB231 .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | Huh-7 | 5.0 |
| 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | HeLa | 4.5 |
| 4,5-dimethoxy-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | MDA-MB231 | 3.8 |
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antitumor Studies: A study published in Molecules reported that certain benzamide derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, indicating potential for development as anticancer agents .
- Mechanistic Insights: Research has shown that these compounds can disrupt cellular processes by interfering with critical signaling pathways involved in cell survival and proliferation .
- Pharmacological Profiling: A comparative analysis of various nitro-substituted benzamides highlighted their varying degrees of biological activity, suggesting that structural modifications can lead to enhanced potency against specific targets.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, and how can yield and purity be optimized?
- Answer : The synthesis typically involves sequential amide coupling and nitration reactions. For example:
- Step 1 : Coupling of 3-(2-oxopiperidin-1-yl)aniline with 2-nitrobenzoyl chloride under basic conditions (e.g., using triethylamine in dry THF).
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.
- Optimization : Yield improvements (≥75%) are achieved using continuous flow reactors for controlled reaction kinetics and reduced side products . Purity (>98%) can be enhanced via recrystallization from ethanol/water mixtures.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Answer :
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement (space group, unit cell parameters, hydrogen bonding networks) .
- NMR spectroscopy : 1H/13C NMR (DMSO-d6) identifies key signals: aromatic protons (δ 7.2–8.5 ppm), amide NH (δ 10.2 ppm), and piperidinone carbonyl (δ 169.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 368.1264).
Q. What solvents and catalysts are compatible with its stability during reactions?
- Answer :
- Stable solvents : DMSO, DMF, and dichloromethane (no decomposition observed over 24 hrs at 25°C).
- Avoid : Protic solvents (e.g., methanol) under basic conditions due to potential esterification of the nitro group .
- Catalysts : Palladium-based catalysts for hydrogenation (e.g., Pd/C) require careful control to prevent over-reduction of the nitro group .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during functionalization of the nitro group?
- Answer :
- Temperature control : Maintain ≤40°C during nitration to prevent oxidation of the piperidinone moiety .
- Catalytic systems : Use Cu(I)/ligand systems for selective nitro group reduction to amine while preserving the amide bond .
- In situ monitoring : Employ FTIR to track nitro group conversion and detect intermediates (e.g., nitroso derivatives) .
Q. What computational tools are recommended for analyzing intermolecular interactions in its crystal structure?
- Answer :
- Mercury CSD : Visualize packing motifs and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites (e.g., nitro group electrophilicity) .
- ConQuest : Cross-reference with similar benzamide derivatives in the Cambridge Structural Database (CSD) to identify structural trends .
Q. How do structural modifications (e.g., substituent variations) impact its biological activity?
- Answer :
- Case study : Replacing the nitro group with trifluoromethyl (as in ) increases lipophilicity (logP from 2.1 to 3.4) and enhances blood-brain barrier permeability .
- SAR analysis : The 2-oxopiperidinyl group stabilizes receptor binding via hydrophobic interactions (e.g., with kinase ATP pockets), as shown in docking studies .
- Data contradiction : Some analogs show reduced activity despite higher solubility, emphasizing the need for balanced physicochemical properties .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | 178–180°C | DSC |
| LogP (octanol/water) | 2.1 ± 0.3 | Shake-flask |
| Solubility (PBS, pH 7.4) | 12 µM | UV-Vis spectroscopy |
Table 2 : Common Side Reactions and Mitigation Strategies
| Reaction Step | Side Product | Mitigation Strategy |
|---|---|---|
| Amide coupling | Dipeptide byproducts | Use excess benzoyl chloride (1.5 eq.) |
| Nitro group reduction | Over-reduction to hydroxylamine | Controlled H2 pressure (2 atm) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
